molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B3009615
CAS No.: 850899-95-5
M. Wt: 348.446
InChI Key: KZOZFXZMEJSPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds, including those related to the 7,8-Dimethyl chromen-2-one structure, exhibiting significant antibacterial and antifungal activities. These compounds were synthesized through methods such as reductive amination and evaluated for their in vitro antimicrobial efficacy against various pathogens. Notably, their structure-activity relationships were further explored using docking studies, providing insights into their potential mechanism of action against microbial targets (Mandala et al., 2013).

Synthesis of 4H-pyran Derivatives

Another area of research focuses on the synthesis of 4H-pyran derivatives, where compounds structurally similar to 7,8-Dimethyl chromen-2-one acted as catalysts or intermediates. These synthesized derivatives found applications in creating a series of compounds with potential biological activities, illustrating the versatility of this chemical structure in facilitating the development of novel chemical entities (Niknam et al., 2013).

Cancer Research

In the realm of cancer research, derivatives of 7,8-Dimethyl chromen-2-one have been explored for their potential as anti-proliferative agents. Studies have synthesized novel compounds displaying cytotoxic activities against various cancer cell lines, including breast, lung, and gastric carcinoma cells. These findings underscore the potential of such compounds in the development of new anticancer therapies. The mechanisms of action often involve inducing apoptosis, cell cycle arrest, and inhibition of critical cellular pathways, highlighting their therapeutic potential in cancer treatment (Song et al., 2015; Liu et al., 2017).

Future Directions

The future directions for the research on these compounds could involve further exploration of their potential therapeutic applications. The compounds exhibited significant antibacterial and antifungal activity as that of standards . Therefore, they could be potential candidates for the development of new antimicrobial drugs.

Properties

IUPAC Name

7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZFXZMEJSPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.